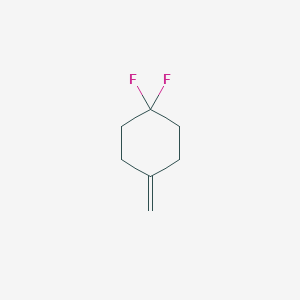

1,1-Difluoro-4-methylenecyclohexane

Description

BenchChem offers high-quality 1,1-Difluoro-4-methylenecyclohexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1-Difluoro-4-methylenecyclohexane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H10F2 |

|---|---|

Molecular Weight |

132.15 g/mol |

IUPAC Name |

1,1-difluoro-4-methylidenecyclohexane |

InChI |

InChI=1S/C7H10F2/c1-6-2-4-7(8,9)5-3-6/h1-5H2 |

InChI Key |

UANXQYTXUDFBKW-UHFFFAOYSA-N |

Canonical SMILES |

C=C1CCC(CC1)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

The Strategic Role of 1,1-Difluoro-4-methylenecyclohexane in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Fluorine Advantage in Medicinal Chemistry

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2] Among the various fluorinated motifs, the gem-difluoro group (CF2) has garnered significant interest. It can serve as a bioisostere for a carbonyl or methylene group, yet it imparts a unique electronic and conformational profile.[3] This guide provides an in-depth technical exploration of a particularly valuable building block: 1,1-Difluoro-4-methylenecyclohexane. We will delve into its synthesis, unique properties, and its strategic application in the design of novel therapeutics, offering field-proven insights for researchers and drug development professionals.

Physicochemical Properties and Structural Features

1,1-Difluoro-4-methylenecyclohexane possesses a unique combination of a gem-difluoro group and an exocyclic methylene group on a cyclohexane scaffold. This arrangement gives rise to distinct properties that can be leveraged in drug design.

Key Properties:

| Property | Value/Description | Source |

| CAS Number | 1256545-46-6 | [4] |

| Molecular Formula | C₇H₁₀F₂ | [4] |

| Molecular Weight | 132.15 g/mol | [4] |

| IUPAC Name | 1,1-difluoro-4-methylenecyclohexane | [4] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is a key tool for confirming the structure of 1,1-Difluoro-4-methylenecyclohexane.

-

¹³C NMR: The carbon NMR spectrum provides valuable information about the carbon framework and the influence of the fluorine atoms. The chemical shifts for similar difluorocyclohexane derivatives can be found in the literature.[5] The gem-difluoro substituted carbon typically appears as a triplet due to C-F coupling.

Synthesis of 1,1-Difluoro-4-methylenecyclohexane: A Tale of Two Strategies

The synthesis of 1,1-Difluoro-4-methylenecyclohexane can be approached through two primary and robust strategies, each with its own set of advantages.

Strategy 1: Deoxofluorination of 4-Methylenecyclohexan-1-one

This is a direct and efficient method that leverages the readily available starting material, 4-methylenecyclohexan-1-one. The core of this transformation is the conversion of the ketone's carbonyl group into a gem-difluoro group using a deoxofluorinating agent.

Reaction Scheme:

Caption: Deoxofluorination of 4-Methylenecyclohexan-1-one.

Causality Behind Experimental Choices:

Deoxofluorinating agents such as Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), are the reagents of choice for this transformation.[6] Deoxo-Fluor® is often preferred for its enhanced safety profile. The reaction proceeds via a nucleophilic attack of the carbonyl oxygen onto the sulfur of the deoxofluorinating agent, followed by subsequent fluoride transfer.

Experimental Protocol: Deoxofluorination of 4-Methylenecyclohexan-1-one

This protocol is adapted from general procedures for the deoxofluorination of ketones.[7]

-

To a stirred solution of 4-methylenecyclohexan-1-one (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere of nitrogen, cool the reaction mixture to 0 °C.

-

Slowly add Deoxo-Fluor® (2.0-3.0 eq) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1,1-Difluoro-4-methylenecyclohexane.

Strategy 2: Wittig Reaction of 4,4-Difluorocyclohexan-1-one

An alternative and equally powerful approach involves the olefination of 4,4-difluorocyclohexan-1-one using a phosphorus ylide, a classic Wittig reaction.[8] This method is particularly useful when the difluorinated ketone is more readily accessible than the methylene-containing ketone.

Reaction Scheme:

Caption: Wittig olefination of 4,4-Difluorocyclohexan-1-one.

Causality Behind Experimental Choices:

The Wittig reaction is a highly reliable method for converting ketones to alkenes with precise control over the double bond's location.[9] The ylide, typically generated in situ from a phosphonium salt and a strong base, acts as a nucleophile, attacking the carbonyl carbon. The reaction then proceeds through a four-membered oxaphosphetane intermediate, which collapses to form the alkene and triphenylphosphine oxide, the thermodynamic driving force for the reaction.

Experimental Protocol: Wittig Reaction of 4,4-Difluorocyclohexan-1-one

This protocol is adapted from general procedures for the Wittig reaction.[7]

-

Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 eq) portion-wise.

-

Allow the mixture to stir at room temperature for 1-2 hours to generate the ylide (a characteristic color change is often observed).

-

Cool the ylide solution to 0 °C and add a solution of 4,4-difluorocyclohexan-1-one (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the mixture with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1,1-Difluoro-4-methylenecyclohexane.

The Role of 1,1-Difluoro-4-methylenecyclohexane as a Pharmaceutical Building Block

The unique structural features of 1,1-Difluoro-4-methylenecyclohexane make it a highly attractive building block for the synthesis of novel drug candidates. Its incorporation can be a strategic move to optimize various pharmacological properties.

Bioisosteric Replacement

The gem-difluoro-exo-methylene moiety can serve as a bioisostere for a carbonyl group within a cyclohexanone ring or other cyclic ketones.[3] This replacement can lead to several beneficial effects:

-

Modulation of Lipophilicity (LogP): The introduction of fluorine generally increases lipophilicity; however, the overall effect on LogP is complex and depends on the molecular context.[10][11] Judicious use of this building block can fine-tune the LogP to enhance cell permeability and oral bioavailability.

-

Enhancement of Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes.[2] Replacing a metabolically labile methylene or carbonyl group with the gem-difluoro-exo-methylene moiety can block sites of metabolism, thereby increasing the drug's half-life.[10]

-

Tuning of pKa: The strongly electron-withdrawing nature of the fluorine atoms can influence the pKa of nearby functional groups, which can be critical for optimizing drug-receptor interactions and solubility.[12]

Conformational Rigidity and Receptor Binding

The cyclohexane ring provides a degree of conformational rigidity, which can be advantageous in drug design by pre-organizing the molecule for optimal binding to its biological target. The gem-difluoro group can further influence the conformational preferences of the cyclohexane ring, potentially locking the molecule into a bioactive conformation.

Reactivity and Further Functionalization

The exocyclic double bond in 1,1-Difluoro-4-methylenecyclohexane serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of additional functionality.

Potential Reactions:

-

Michael Addition: While the gem-difluoro group is electron-withdrawing, the exocyclic double bond is not typically activated towards Michael addition unless conjugated with an electron-withdrawing group. However, under specific conditions or with highly reactive Michael donors, this reaction could be explored.[2]

-

Electrophilic Addition: The electron-rich double bond is susceptible to electrophilic addition reactions. For example, halogenation (e.g., with Br₂) or hydroboration-oxidation can be used to introduce new functional groups at the 4-position.[3][13] The regioselectivity of these additions will be influenced by the electronic effects of the gem-difluoro group.

-

Hydroboration-Oxidation: This two-step reaction would be expected to yield the corresponding anti-Markovnikov alcohol, providing a route to further derivatization.[12][13]

Caption: Potential functionalization of the exocyclic double bond.

Applications in Drug Discovery: A Look at the Landscape

While specific examples of marketed drugs containing the 1,1-Difluoro-4-methylenecyclohexane moiety are not yet prevalent, its potential is being explored in various therapeutic areas. Patent literature is a valuable resource for identifying the use of novel building blocks in early-stage drug discovery. For instance, fluorinated cyclohexane derivatives are of interest in the design of inhibitors for targets such as Janus kinases (JAKs) and spleen tyrosine kinase (Syk), where precise conformational control and metabolic stability are crucial.[14][15]

The strategic incorporation of this building block can be envisioned in the following scenarios:

-

Kinase Inhibitors: As a replacement for a cyclohexanone hinge-binding motif, the gem-difluoro-exo-methylene group could maintain key interactions while improving metabolic stability.

-

GPCR Ligands: The rigid scaffold can be used to orient pharmacophoric groups for optimal interaction with G-protein coupled receptors.

-

Protease Inhibitors: The unique stereoelectronic properties of the moiety can be exploited to design non-peptidic inhibitors with improved oral bioavailability.

Conclusion and Future Outlook

1,1-Difluoro-4-methylenecyclohexane is a promising and versatile building block for modern drug discovery. Its synthesis is achievable through established and scalable chemical transformations. The strategic incorporation of this moiety offers a powerful approach to fine-tune the physicochemical and pharmacokinetic properties of drug candidates, including lipophilicity, metabolic stability, and conformational rigidity. As the demand for novel therapeutics with improved "drug-like" properties continues to grow, the utility of specialized building blocks like 1,1-Difluoro-4-methylenecyclohexane is poised to expand significantly, paving the way for the development of the next generation of innovative medicines.

References

- CN105061188A - Preparation method of 4,4-difluorocyclohexanecarboxylic acid - Google Patents. (n.d.).

- Gaikwad, P. L., Gandhi, P. S., Jagdale, D. M., & Kadam, V. J. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4), 2249-3387.

- Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules*. Modgraph.

- BenchChem. (2025). Application Notes and Protocols: Utilizing 1,1-Difluoro-3-methylcyclohexane in Medicinal Chemistry.

- Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(34), e202200331.

-

Chemspace. (n.d.). Bioisosteric Replacements. Retrieved February 15, 2026, from [Link]

- Mao, S., Kramer, J. H., & Sun, H. (2021). Deoxyfluorination of Carboxylic Acids with KF and Highly Electron-Deficient Fluoroarenes. The Journal of Organic Chemistry, 86(8), 6066–6074.

- Chang, Y., Lee, H., & Bae, C. (n.d.). Organic Syntheses Procedure. Organic Syntheses.

- Dou, G., et al. (2021). Deoxyfluorination of Carboxylic Acids with CpFluor: Access to Acyl Fluorides and Amides. Organic Letters, 23(5), 1559–1563.

- BenchChem. (2025). Application Notes and Protocols: Wittig Reaction on "Ethyl 4-(4-oxocyclohexyl)

- Ichikawa, J., et al. (n.d.). [ - 1H-Indole, 3-butyl-2-fluoro-1-[(4-methylphenyl)sulfonyl]]. Organic Syntheses.

- Melnykov, K., et al. (2024). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. ChemRxiv.

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved February 15, 2026, from [Link]

-

Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved February 15, 2026, from [Link]

- Wipf, P. (2007). The Wittig Reaction. University of Pittsburgh.

-

Wikipedia. (n.d.). Wittig reaction. Retrieved February 15, 2026, from [Link]

-

Chemistry Steps. (2023, February 1). Hydroboration Oxidation of Alkenes. Retrieved February 15, 2026, from [Link]

-

Wikipedia. (n.d.). Hydroboration–oxidation reaction. Retrieved February 15, 2026, from [Link]

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

- Grygorenko, O. O., et al. (2021). Deoxofluorination of Aliphatic Carboxylic Acids: A Route to Trifluoromethyl-Substituted Derivatives. The Journal of Organic Chemistry, 86(17), 11697–11707.

-

Master Organic Chemistry. (n.d.). Hydroboration of Alkenes. Retrieved February 15, 2026, from [Link]

- Chemistry LibreTexts. (2017, November 6). 9.

- Microsoft. (n.d.). Outlook - Memo Style.

- EP2511844A2 - Advanced drug development and manufacturing - Google Patents. (n.d.).

-

Oakwood Chemical. (n.d.). 1,1-Difluoro-4-methylcyclohexane. Retrieved February 15, 2026, from [Link]

- U.S.

- Kramer, J. H., & Sun, H. (2023). Deoxyfluorination of Carboxylic Acids via an In Situ Generated Trifluoromethoxide Salt. Organic Letters, 25(49), 8824–8828.

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved February 15, 2026, from [Link]

- Reich, H. J. (2020, February 14). NMR Spectroscopy – 13C NMR Coupling Constants.

- Apollo Scientific. (2023, July 3). 4,4-Difluorocyclohexane-1-carboxylic acid.

- P

- Schaduangrat, N., et al. (2023). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. International Journal of Molecular Sciences, 24(13), 10833.

-

Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved February 15, 2026, from [Link]

- Pine, P. R., et al. (2006). A novel spleen tyrosine kinase inhibitor blocks c-Jun N-terminal kinase-mediated gene expression in synoviocytes.

- Master Organic Chemistry. (2020, December 8). The Michael Addition + 1,4 Additions with Soft Nucleophiles [Video]. YouTube.

-

Drug Hunter. (n.d.). Patents. Retrieved February 15, 2026, from [Link]

- University of Washington. (2018, November 22). Researchers harness visible light to develop safer building block for drug discovery.

-

WIPO. (n.d.). Search International and National Patent Collections. Retrieved February 15, 2026, from [Link]

- Regulations.gov. (2006, October 25). 007 DI`f~ A~~/.

- Cal Biochemicals. (n.d.).

- Request PDF. (2025, August 7). Structural Insights for Design of Potent Spleen Tyrosine Kinase Inhibitors from Crystallographic Analysis of Three Inhibitor Complexes.

-

WIPO. (n.d.). Search International and National Patent Collections. Retrieved February 15, 2026, from [Link]

- ChEMBL. (n.d.). Document: Potent small molecule inhibitors of spleen tyrosine kinase (Syk). (CHEMBL1136218). EMBL-EBI.

Sources

- 1. Deoxyfluorination of Carboxylic Acids via an in situ Generated Trifluoromethoxide Salt - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 3. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]

- 4. 4,4-Difluorocyclohexanecarboxylic acid | C7H10F2O2 | CID 2779136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. modgraph.co.uk [modgraph.co.uk]

- 6. 74185-74-3|1,1-Difluoro-4-methylcyclohexane|BLD Pharm [bldpharm.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Wittig Reaction [organic-chemistry.org]

- 10. 4,4-Difluorocyclohexanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. community.wvu.edu [community.wvu.edu]

- 13. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]

- 14. Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A novel spleen tyrosine kinase inhibitor blocks c-Jun N-terminal kinase-mediated gene expression in synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Purification of 1,1-Difluoro-4-methylenecyclohexane from Triphenylphosphine Oxide

Welcome to the technical support center for the purification of 1,1-Difluoro-4-methylenecyclohexane from triphenylphosphine oxide (TPPO). This guide is designed for researchers, scientists, and drug development professionals who encounter the common challenge of separating their desired product from the persistent byproduct of Wittig-type reactions. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to streamline your purification process.

Introduction

The separation of non-polar to moderately polar organic compounds from triphenylphosphine oxide (TPPO) is a frequent and often frustrating task in synthetic chemistry. TPPO is a common byproduct of several indispensable reactions, including the Wittig, Staudinger, and Mitsunobu reactions.[1] Its high polarity and crystalline nature can complicate purification, leading to reduced yields and contaminated products. This guide provides a comprehensive overview of effective strategies for the removal of TPPO, with a specific focus on the purification of 1,1-Difluoro-4-methylenecyclohexane.

Frequently Asked Questions (FAQs)

Q1: Why is triphenylphosphine oxide so difficult to remove?

A1: Triphenylphosphine oxide's purification challenges stem from its unique physical properties. It is a highly polar, crystalline solid with a high melting point (154-158 °C) and boiling point (360 °C).[1][2] While it is poorly soluble in non-polar solvents like hexane and diethyl ether, it has significant solubility in a range of common organic solvents such as ethanol, DMSO, and dimethylformamide (DMF), which are often used in reaction workups.[1][3] This solubility profile can lead to co-elution during chromatography or co-precipitation with the desired product.

Q2: What are the main strategies for removing triphenylphosphine oxide?

A2: The primary methods for TPPO removal can be categorized as follows:

-

Precipitation/Crystallization: Exploiting the low solubility of TPPO in non-polar solvents.[4]

-

Column Chromatography: A standard purification technique, though it can be challenging with TPPO.

-

Precipitation with Metal Salts: Forming insoluble complexes of TPPO with Lewis acids like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂).[1][5]

-

Chemical Conversion: Reacting TPPO with reagents like oxalyl chloride to form an easily separable salt.[4]

Q3: How do I choose the best removal method for my specific reaction?

A3: The optimal method depends on the properties of your target compound (1,1-Difluoro-4-methylenecyclohexane), the reaction solvent, and the scale of your experiment. A decision-making workflow is presented below.

Caption: Decision tree for selecting a TPPO removal method.

Troubleshooting Guide

Problem 1: I performed a column chromatography, but the triphenylphosphine oxide is smearing and co-eluting with my product.

-

Cause: TPPO is quite polar and can adhere strongly to silica gel, leading to broad peaks and "streaking" down the column, especially if the solvent polarity is increased too quickly.

-

Solution 1: Use a "Silica Plug" Filtration. For non-polar products like 1,1-Difluoro-4-methylenecyclohexane, this is a highly effective first-pass purification.[4][6] Suspend the crude mixture in a minimal amount of a non-polar solvent like pentane or hexane, and pass it through a short column ("plug") of silica gel. Elute with a non-polar solvent (e.g., hexane/ether). The TPPO will remain adsorbed at the top of the silica.[6]

-

Solution 2: Optimize your column chromatography solvent system. Try a less polar solvent system to increase the separation between your product and TPPO. Sometimes, switching to a different solvent system, such as dichloromethane/acetone, can provide better separation than the more common ethyl acetate/hexane system.[7]

Problem 2: I tried to precipitate the triphenylphosphine oxide from a non-polar solvent, but my product also precipitated.

-

Cause: Your product may have limited solubility in the chosen non-polar solvent, or the solution is too concentrated.

-

Solution 1: Adjust the solvent system. Instead of pure hexane, try a slightly more polar mixture, such as 20:1 hexane:ether or a toluene-cyclohexane mixture.[4] This can help keep your product in solution while allowing the less soluble TPPO to crystallize.

-

Solution 2: Control the temperature. Perform the precipitation at a slightly elevated temperature to increase the solubility of your product. Conversely, cooling the mixture can sometimes selectively precipitate the TPPO.

Problem 3: The metal salt precipitation (e.g., with ZnCl₂) did not work or formed an oil.

-

Cause 1: Presence of water. The formation of the TPPO-metal complex is sensitive to water. Ensure you are using anhydrous solvents.

-

Solution 1: Use anhydrous solvents. Dry your reaction solvent before use and perform the precipitation under an inert atmosphere if your product is sensitive to air.

-

Cause 2: Incorrect solvent. The precipitation of the ZnCl₂(TPPO)₂ complex is solvent-dependent. It works well in ethanol, ethyl acetate, and isopropyl acetate, but is less effective in THF, acetonitrile, or dichloromethane.[5][8]

-

Solution 2: Solvent exchange. If your reaction was performed in an incompatible solvent like THF, perform a solvent exchange to a suitable solvent like ethanol before adding the zinc chloride solution.[8]

-

Cause 3: Insufficient stirring or nucleation. The complex may be slow to precipitate.

-

Solution 3: Induce precipitation. After adding the ZnCl₂ solution, stir the mixture vigorously. If a precipitate does not form, try scratching the inside of the flask with a glass rod or cooling the mixture in an ice bath.

Detailed Protocols

Protocol 1: Purification via Silica Plug Filtration

This method is ideal for the separation of the relatively non-polar 1,1-Difluoro-4-methylenecyclohexane from the highly polar TPPO.

Methodology:

-

Preparation: Concentrate your crude reaction mixture to a viscous oil or a solid.

-

Suspension: Add a small amount of a non-polar solvent, such as pentane or hexane, to the crude residue. Sonicate or triturate the mixture to break up any solids.

-

Filtration: Prepare a short column (a "plug") of silica gel in a fritted funnel or a disposable syringe with a frit. Pack the silica using the same non-polar solvent.

-

Loading: Carefully load the suspension of your crude product onto the top of the silica plug.

-

Elution: Elute your product from the silica plug using a non-polar eluent (e.g., 100% hexane, followed by a gradual increase in ether or ethyl acetate). The highly polar TPPO will remain adsorbed at the top of the silica.[4][6]

-

Monitoring: Monitor the elution using Thin Layer Chromatography (TLC).

| Parameter | Recommendation |

| Silica to Crude Ratio | 5:1 to 10:1 (w/w) |

| Initial Eluent | 100% Hexane or Pentane |

| Elution Gradient | Gradually increase the percentage of ether or ethyl acetate |

Protocol 2: Purification via Precipitation with Zinc Chloride

This method is effective for removing TPPO in polar solvents and can be performed on a large scale.[5][9]

Caption: Workflow for TPPO removal via ZnCl₂ precipitation.

Methodology:

-

Preparation: Concentrate the crude reaction mixture to an oil or solid. Dissolve the residue in a minimal amount of a polar solvent like ethanol (EtOH).

-

ZnCl₂ Solution: In a separate flask, prepare a ~1.8 M solution of zinc chloride (ZnCl₂) in warm ethanol. Use 2-3 equivalents of ZnCl₂ for every equivalent of TPPO estimated to be in your crude mixture.[5]

-

Precipitation: Add the ZnCl₂ solution to the crude product solution at room temperature with vigorous stirring. A white precipitate of the ZnCl₂(TPPO)₂ complex should form.[5]

-

Stirring: Allow the mixture to stir for at least one hour to ensure complete precipitation.

-

Filtration: Filter the mixture through a pad of celite to remove the solid precipitate. Wash the filter cake with a small amount of cold ethanol.

-

Workup: Concentrate the filtrate. The remaining residue can be further purified by dissolving it in a solvent like acetone to precipitate any remaining inorganic salts.

References

-

Hu, Y., et al. (2009). Solubilities of Triphenylphosphine Oxide in Selected Solvents. Journal of Chemical & Engineering Data, 54(4), 1413-1415. Available at: [Link]

-

Wikipedia (n.d.). Triphenylphosphine oxide. Available at: [Link]

-

Frontier, A. (2026). Workup: Triphenylphosphine Oxide. University of Rochester. Available at: [Link]

-

ResearchGate (2025). Solubilities of Triphenylphosphine Oxide in Selected Solvents. Available at: [Link]

-

PubChem (n.d.). Triphenylphosphine Oxide. National Institutes of Health. Available at: [Link]

-

Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936. Available at: [Link]

-

Scientific Update (2023). Triphenylphosphine Oxide- Waste Not, Want Not. Available at: [Link]

-

Shenvi Lab (n.d.). Work up tips: Reactions with Triphenylphosphine oxide. Available at: [Link]

-

ResearchGate (2014). How we can remove triphenylphosphine oxide from mitsunobu mixture without column? Available at: [Link]

-

Merwade, A., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(21), 13940-13945. Available at: [Link]

-

chemeurope.com (n.d.). Triphenylphosphine oxide. Available at: [Link]

Sources

- 1. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. Workup [chem.rochester.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. shenvilab.org [shenvilab.org]

- 7. researchgate.net [researchgate.net]

- 8. scientificupdate.com [scientificupdate.com]

- 9. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]

Technical Support Center: Storage and Handling of 1,1-Difluoro-4-methylenecyclohexane

Welcome to the technical support guide for 1,1-Difluoro-4-methylenecyclohexane (CAS: 1256545-46-6). This document provides researchers, scientists, and drug development professionals with essential information to prevent its polymerization during storage, ensuring material integrity and experimental success. The inherent reactivity of this valuable building block necessitates specific handling and storage protocols, which we will detail in the following sections.

Section 1: The Underlying Risk: Understanding Spontaneous Polymerization

The structure of 1,1-Difluoro-4-methylenecyclohexane contains an exocyclic methylene group (C=CH₂), which is a highly reactive functional group. This alkene moiety is susceptible to spontaneous polymerization, primarily through a free-radical chain reaction mechanism.[1] This process can be initiated by ambient factors such as heat, light (UV radiation), or the presence of trace impurities that can generate radicals.

The polymerization process unfolds in three key stages:

-

Initiation: An initiator (e.g., an incidental peroxide formed by exposure to air, or energy from heat/light) generates a free radical (R•). This radical attacks the carbon-carbon double bond of a monomer molecule, creating a new, larger radical.

-

Propagation: The newly formed monomer radical attacks another monomer molecule, adding it to the chain and regenerating the radical at the growing end. This chain reaction can proceed rapidly, converting the liquid monomer into a viscous oligomer or a solid polymer.

-

Termination: The reaction ceases when two growing radical chains combine or react in a way that eliminates the radical species.

Uncontrolled polymerization is highly exothermic and can generate significant heat and pressure, potentially leading to container rupture if not properly managed.[2][3] Therefore, preventing the initiation step is paramount for safe storage.

Section 2: Recommended Storage and Handling Protocol

To ensure the long-term stability of 1,1-Difluoro-4-methylenecyclohexane, adherence to a strict storage protocol is essential. These guidelines are designed to minimize exposure to polymerization initiators.

Quantitative Storage Parameters

| Parameter | Recommendation | Rationale & Justification |

| Storage Temperature | 2-8°C (Short-term, < 3 months)-20°C (Long-term, > 3 months) | Lower temperatures significantly reduce the rate of thermally induced radical formation.[4] Storing at or below -20°C is the most effective way to preserve monomer stability for extended periods.[5] |

| Inhibitor | 100-200 ppm of BHT (Butylated hydroxytoluene) or TBC (4-tert-Butylcatechol) | These phenolic compounds are highly effective free-radical scavengers that terminate polymerization chains before they can propagate.[3][6] This concentration is sufficient for stability without significantly impacting most downstream reactions. |

| Storage Atmosphere | Headspace of Air | CRITICAL: Phenolic inhibitors like BHT and TBC require the presence of molecular oxygen to function effectively.[3] Storing under an inert atmosphere (e.g., Nitrogen or Argon) will render the inhibitor useless and can lead to rapid polymerization. |

| Container | Amber glass bottle with a vented, PTFE-lined cap. | Amber glass prevents UV light from initiating polymerization. A vented cap is a safety measure to prevent pressure buildup in the unlikely event of slow polymerization.[7] |

| Inspection | Monthly visual check for changes in viscosity or color. | Regular monitoring allows for early detection of polymerization, preventing the use of compromised material and mitigating safety risks.[8] |

Step-by-Step Receiving and Storage Procedure

-

Upon Receipt: Immediately inspect the container for any signs of distress, such as bulging, heat, or solidification. Do not handle if these signs are present; contact your institution's Environmental Health & Safety (EH&S) office.

-

Verification: Confirm the presence of an inhibitor as stated on the Certificate of Analysis (CoA).

-

Labeling: Ensure the container is clearly labeled with the date of receipt.

-

Storage Location: Place the bottle in the designated refrigerated (2-8°C) or freezer (-20°C) location, ensuring it is stored upright.

-

Inventory Log: Record the receipt date and scheduled inspection dates in a laboratory inventory system.

Section 3: Frequently Asked Questions (FAQs)

Q1: Why is an inhibitor added to the monomer? An inhibitor is a chemical additive that prevents the onset of polymerization.[9] It works by scavenging free radicals that initiate the polymerization chain reaction, thereby ensuring the chemical remains in its unpolymerized, monomeric state during transport and storage.[2]

Q2: Should I store the monomer under an inert atmosphere like nitrogen or argon? No. This is a common misconception. For 1,1-Difluoro-4-methylenecyclohexane stabilized with common phenolic inhibitors like BHT or TBC, a headspace of air is essential. These inhibitors rely on oxygen to facilitate the radical scavenging mechanism.[3] Purging with an inert gas will deactivate the inhibitor and dramatically increase the risk of polymerization.

Q3: The product was shipped at ambient temperature. Is it still stable? Yes. The monomer is stabilized for short-term transport at ambient temperatures. However, for long-term storage, it is critical to transfer it to the recommended refrigerated or frozen conditions immediately upon receipt to maximize its shelf life and prevent inhibitor depletion.[4]

Q4: How do I remove the inhibitor before my experiment? If your reaction is sensitive to the phenolic inhibitor, it can be removed immediately prior to use. The most common methods are:

-

Column Chromatography: Pass the required amount of monomer through a small plug of basic alumina. This is a fast and efficient method for small quantities.

-

Aqueous Wash: Wash the monomer with an aqueous solution of sodium hydroxide (e.g., 1M NaOH) in a separatory funnel to deprotonate and extract the phenolic inhibitor into the aqueous layer. The organic layer must then be thoroughly dried.

-

Distillation: While possible, distillation carries a high risk of inducing thermal polymerization in the distillation pot. It should only be performed at reduced pressure, at the lowest possible temperature, and by experienced personnel. Never distill to dryness.

Important: Once the inhibitor is removed, the monomer is highly reactive and should be used immediately. Do not attempt to store uninhibited monomer.

Section 4: Troubleshooting Guide

Issue: I've noticed the monomer has become more viscous or appears hazy.

-

What it means: This is a primary indicator that oligomerization or polymerization has begun. The increased viscosity is due to the formation of longer molecular chains.

-

Action: The material is compromised and should not be used in your experiment, as the purity is no longer guaranteed and it may contain active radical species. Dispose of the material according to your institution's hazardous waste guidelines.

Issue: There is a white solid or precipitate at the bottom of the bottle.

-

What it means: This indicates that significant polymerization has occurred, and the polymer has precipitated out of the monomer solution.

-

Action: Do not attempt to use the remaining liquid. The material is unstable. Do not heat the bottle to try and redissolve the solid, as this will accelerate further polymerization.[8] The entire container should be disposed of as hazardous waste.

Issue: The container feels warm to the touch or is bulging.

-

What it means: This is a sign of a runaway polymerization reaction.[8] The reaction is generating heat, which further accelerates the polymerization, creating a dangerous feedback loop that can rapidly increase pressure.

-

Action: CRITICAL SAFETY HAZARD.

-

DO NOT OPEN THE CONTAINER.

-

Evacuate the immediate area.

-

If possible and safe to do so, place the container in an ice bath to cool it down from a distance (e.g., using tongs).

-

Immediately notify your laboratory supervisor and your institution's EH&S department for emergency disposal.

-

Issue: How can I be sure my inhibitor is still effective after long-term storage?

-

What it means: Inhibitors are consumed over time, especially if the material is exposed to higher-than-recommended temperatures.

-

Action: While quantitative analysis of inhibitor concentration (e.g., by HPLC) is the most accurate method, a practical approach is to adhere strictly to the recommended storage conditions and shelf life. If the material has been stored correctly at -20°C, the inhibitor depletion rate is extremely low. If there is any doubt or if the material is past its recommended re-test date, it is safer to procure a fresh batch.

References

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lyondellbasell.com [lyondellbasell.com]

- 4. prehospitalpush.com [prehospitalpush.com]

- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. Understanding Polymerization: A Conversation with Bobby Salvesen and Mike Monaco - The HazMat Guys [thehazmatguys.com]

- 9. 3vsigmausa.com [3vsigmausa.com]

Removing trace fluorinated impurities from 1,1-Difluoro-4-methylenecyclohexane

Welcome to the technical support center for the purification of 1,1-Difluoro-4-methylenecyclohexane. This guide is designed for researchers, scientists, and drug development professionals who require high-purity material for their experiments. Here, we address common challenges related to the removal of trace fluorinated impurities, providing both diagnostic guidance and actionable protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most probable trace fluorinated impurities in my 1,1-Difluoro-4-methylenecyclohexane sample?

A1: The impurity profile of your sample is intrinsically linked to its synthetic history. A common route to 1,1-Difluoro-4-methylenecyclohexane involves the olefination of 4,4-difluorocyclohexanone. Consequently, impurities often arise from incomplete reactions or side reactions involving the fluorinated ketone starting material.

Causality: The high electronegativity of fluorine atoms can alter the reactivity of adjacent functional groups, sometimes leading to incomplete conversions or alternative reaction pathways compared to non-fluorinated analogs. Incomplete fluorination during the synthesis of the ketone precursor can also introduce impurities that carry through to the final product.

Table 1: Potential Trace Fluorinated Impurities and Their Origins

| Impurity Name | Chemical Structure | Probable Origin |

| 4,4-Difluorocyclohexanone | O=C1CCC(F)(F)CC1 | Unreacted starting material from the olefination step. |

| 1,1-Difluoro-4-methylcyclohexane | FC1(F)CCC(C)CC1 | Product of over-reduction or alternative termination in the olefination reaction.[1][2] |

| Monofluorinated Analogs | C=C1CCC(F)CC1 | Use of incompletely fluorinated starting materials. |

| Isomeric Byproducts (e.g., 4,4-Difluoro-1-methylcyclohex-1-ene) | FC1(F)CC=C(C)CC1 | Isomerization of the exocyclic double bond under acidic or basic conditions. |

Q2: Which analytical techniques are most effective for identifying and quantifying these trace impurities?

A2: A multi-pronged analytical approach is recommended for the unambiguous identification and quantification of trace fluorinated impurities. The two most powerful techniques for this specific application are ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

-

¹⁹F NMR Spectroscopy: This is arguably the most direct method for observing fluorine-containing molecules.[3] Each unique fluorine environment in your sample will produce a distinct signal, allowing for both identification (via chemical shift and coupling) and quantification (via integration) of impurities relative to the main product. Its high sensitivity to the fluorine nucleus makes it ideal for this purpose.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC is excellent for separating volatile compounds with different boiling points and polarities. The mass spectrometer then provides structural information based on the fragmentation patterns of the separated components. This is particularly useful for identifying isomeric impurities that may have identical ¹⁹F NMR signatures to the main compound but differ in their retention times.[4]

Table 2: Comparison of Recommended Analytical Techniques

| Technique | Strengths | Limitations | Best For |

| ¹⁹F NMR | Quantitative, highly specific to fluorinated compounds, non-destructive.[3] | May not distinguish between isomers, requires specialized equipment. | Quantifying known impurities, assessing overall sample purity. |

| GC-MS | Excellent separation of volatile isomers, provides structural information from fragmentation.[3][4] | Can be destructive, requires derivatization for non-volatile compounds, quantification can be less precise than NMR without careful calibration. | Identifying unknown impurities, separating isomers. |

| HPLC-MS | Suitable for less volatile or thermally labile impurities. | May offer lower resolution for nonpolar, isomeric fluorocarbons compared to GC. | Analyzing potential polymeric or degradation-related impurities. |

Troubleshooting Guides: Purification Protocols

Q3: My standard silica gel chromatography is failing to separate the impurities. What is the next logical step?

A3: This is a common issue. Fluorinated compounds often exhibit polarity profiles similar to their non-fluorinated counterparts, and their weak interactions with silica can lead to poor separation. The key is to leverage a different separation mechanism. For 1,1-Difluoro-4-methylenecyclohexane, which contains an alkene, argentation chromatography is a highly effective strategy.

Expertise & Experience: Argentation chromatography utilizes the reversible interaction between the π-electrons of a double bond and silver ions. The silver ions are immobilized on the stationary phase (typically silica gel). Compounds with more exposed or sterically accessible double bonds will interact more strongly and thus have longer retention times. This allows for the separation of your target alkene from saturated impurities (like 1,1-Difluoro-4-methylcyclohexane) which will elute much faster.

Protocol 1: Purification via Argentation Column Chromatography

Objective: To separate the olefinic product from saturated and other non-olefinic fluorinated impurities.

Materials:

-

Silica gel (standard flash chromatography grade)

-

Silver nitrate (AgNO₃)

-

Crude 1,1-Difluoro-4-methylenecyclohexane

-

Hexanes and Ethyl Acetate (or Diethyl Ether), HPLC grade

-

Glass chromatography column

-

Fraction collector or test tubes

Step-by-Step Methodology:

-

Preparation of Silver-Impregnated Silica Gel:

-

Dissolve silver nitrate in deionized water or methanol to create a saturated solution.

-

In a round-bottom flask, create a slurry of silica gel in a minimal amount of a volatile solvent like acetone.

-

Add the silver nitrate solution to the silica slurry (typically 10-15% AgNO₃ by weight relative to the silica).

-

Remove the solvent under reduced pressure using a rotary evaporator. Protect the flask from light with aluminum foil, as silver nitrate is light-sensitive. The result should be a free-flowing, dry powder.

-

-

Column Packing:

-

Pack the chromatography column with the prepared silver-impregnated silica gel using a hexane slurry method. Ensure the column is packed evenly to avoid channeling.

-

-

Sample Loading and Elution:

-

Dissolve the crude product in a minimal amount of hexanes.

-

Carefully load the sample onto the top of the column.

-

Begin elution with 100% hexanes. Saturated impurities (e.g., 1,1-Difluoro-4-methylcyclohexane) will elute first.

-

Gradually increase the polarity of the mobile phase by slowly introducing ethyl acetate or diethyl ether (e.g., starting with 1% and increasing to 5-10%). This will be necessary to elute the target alkene, 1,1-Difluoro-4-methylenecyclohexane.

-

Monitor the fractions using TLC (staining with potassium permanganate to visualize the alkene) or by GC-MS.

-

-

Product Isolation:

-

Combine the pure fractions containing the desired product.

-

Remove the solvent under reduced pressure.

-

Diagram 1: Argentation Chromatography Workflow

Caption: Workflow for purification using argentation chromatography.

Q4: I suspect a reactive, non-olefinic impurity (like residual 4,4-difluorocyclohexanone). Is there a chemical method to remove it?

A4: Yes, a chemical scavenging approach is highly effective for removing reactive impurities. This involves introducing a reagent that selectively reacts with the impurity to form a new compound with vastly different physical properties (e.g., polarity, boiling point), making it easily separable. For a ketone impurity, derivatization into a non-volatile salt is an excellent strategy.

Trustworthiness: This protocol is self-validating. The successful removal of the ketone can be confirmed by the disappearance of its characteristic peak in GC-MS analysis and the carbonyl stretch in IR spectroscopy of the purified product.

Protocol 2: Chemical Scavenging of Ketonic Impurities

Objective: To remove trace 4,4-difluorocyclohexanone by converting it to a non-volatile hydrazone salt.

Materials:

-

Crude 1,1-Difluoro-4-methylenecyclohexane (containing ketone impurity)

-

Girard's Reagent T

-

Acetic Acid

-

Ethanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

Step-by-Step Methodology:

-

Derivatization Reaction:

-

In a round-bottom flask, dissolve the crude product in ethanol.

-

Add a slight molar excess of Girard's Reagent T relative to the estimated amount of ketone impurity.

-

Add a catalytic amount of acetic acid (e.g., 1-2 drops).

-

Heat the mixture to a gentle reflux for 1-2 hours to drive the formation of the hydrazone.

-

-

Workup and Extraction:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether.

-

Wash the organic layer sequentially with:

-

Water (to remove the bulk of the water-soluble hydrazone salt). Repeat 2-3 times.

-

Saturated aqueous sodium bicarbonate solution (to neutralize the acetic acid).

-

Brine (to break any emulsions and begin drying).

-

-

-

Final Purification:

-

Dry the separated organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the diethyl ether under reduced pressure to yield the purified 1,1-Difluoro-4-methylenecyclohexane.

-

-

Validation:

-

Analyze the purified product by GC-MS and/or ¹⁹F NMR to confirm the absence of the ketone impurity.

-

Diagram 2: Logic of Chemical Scavenging

Caption: Separation of product from impurity via chemical derivatization.

References

-

Agency for Toxic Substances and Disease Registry. (2021). Analytical Methods for Fluorine Compounds. Retrieved from [Link]

-

Balmer, M. E. et al. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Atomic Spectrometry. Retrieved from [Link]

-

SGS. (2022). SGS Introduces Adsorbable Organic Fluorine by EPA Method 1621 Draft. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2024). Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). Retrieved from [Link]

- Miller, W. T. (1954). Purification of perfluorocompounds. U.S. Patent No. 2,691,052. Washington, DC: U.S. Patent and Trademark Office.

-

Oakwood Chemical. (n.d.). 1,1-Difluoro-4-methylcyclohexane. Retrieved from [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1999). 4-methylcyclohexene Synthesis. Introduction to Organic Laboratory Techniques: A Microscale Approach. Saunders College Publishing. Retrieved from [Link]

Sources

- 1. 1,1-Difluoro-4-methylcyclohexane [oakwoodchemical.com]

- 2. 74185-74-3|1,1-Difluoro-4-methylcyclohexane|BLD Pharm [bldpharm.com]

- 3. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

Validation & Comparative

Comparative Reactivity Analysis: 1,1-Difluoro-4-methylenecyclohexane and its Non-Fluorinated Analogs

A Senior Application Scientist's Guide for Researchers in Drug Development

Introduction

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly altering a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] The gem-difluoro (-CF2-) group is of particular interest as a bioisostere for carbonyls or ethers, capable of modulating electronic properties and molecular conformations.[3][4] This guide provides an in-depth comparison of the chemical reactivity of 1,1-Difluoro-4-methylenecyclohexane with its non-fluorinated counterpart, 4-methylenecyclohexane.

Understanding the reactivity of the exocyclic double bond in these systems is critical for their application as synthetic intermediates. While structurally similar, the introduction of the gem-difluoro moiety induces a dramatic reversal of the alkene's electronic character, shifting its reactivity profile from nucleophilic to electrophilic. This guide will elucidate the electronic principles governing this shift and provide predictive insights into their behavior in common organic transformations, supported by established reactivity patterns of analogous fluorinated and non-fluorinated systems.

Part 1: Fundamental Molecular and Electronic Properties

The reactivity of an alkene is fundamentally dictated by the electron density of its π-bond. In non-fluorinated alkenes like 4-methylenecyclohexane, the alkyl framework acts as a weak electron-donating group through hyperconjugation and inductive effects, resulting in an electron-rich, nucleophilic double bond that readily reacts with electrophiles.[5]

The situation is inverted in 1,1-Difluoro-4-methylenecyclohexane. Fluorine is the most electronegative element, and the two fluorine atoms exert a powerful electron-withdrawing inductive effect (–I) across the sigma bond framework.[2][4] This effect significantly depletes the electron density of the exocyclic double bond, rendering it electron-deficient and thus, exceptionally poor as a nucleophile.[5][6] Consequently, the reactivity of gem-difluoroalkenes is characterized by a susceptibility to attack by nucleophiles at the difluorinated carbon, a stark contrast to their hydrocarbon analogs.[7][8]

Caption: Electronic influence of substituents on the exocyclic double bond.

Part 2: Comparative Reactivity in Electrophilic Addition

A classic test for alkene reactivity is the addition of hydrogen halides, such as hydrobromic acid (HBr). This reaction serves as an excellent benchmark to compare the divergent behavior of our target molecules.

Non-Fluorinated Analog: 4-Methylenecyclohexane

The reaction of 4-methylenecyclohexane with HBr proceeds via a standard electrophilic addition mechanism.[9] The electron-rich π-bond attacks the proton of HBr, forming the most stable carbocation intermediate, followed by trapping with the bromide ion. According to Markovnikov's rule, the proton adds to the carbon with more hydrogen atoms, leading to the formation of a stable tertiary carbocation.

Alternatively, in the presence of peroxides (ROOR), the reaction proceeds through a radical chain mechanism, leading to the anti-Markovnikov product where the bromine atom adds to the less substituted carbon.[10][11]

Fluorinated Analog: 1,1-Difluoro-4-methylenecyclohexane

In stark contrast, 1,1-Difluoro-4-methylenecyclohexane is expected to be highly resistant to electrophilic addition. The severe electron-deficiency of the double bond, caused by the gem-difluoro group, deactivates it towards attack by electrophiles like the proton from HBr.[5] Standard electrophilic addition is therefore expected to be extremely slow or not occur at all under typical conditions.

Instead, the characteristic reaction of gem-difluoroalkenes is nucleophilic attack.[6][12] A common subsequent pathway is β-fluoride elimination, which results in a net C-F bond functionalization to yield a monofluorinated alkene.[4][7] Fluorine-retentive strategies, which avoid this elimination, are a significant area of modern synthetic research.[13][14]

Caption: Competing pathways for the hydrobromination of a standard alkene.

Part 3: Experimental Protocols

The following are representative, self-validating protocols for the hydrobromination of a standard alkene, serving as a model for the expected reactivity of 4-methylenecyclohexane.

Protocol 1: Electrophilic (Markovnikov) Addition of HBr

This protocol describes the addition of aqueous HBr to an alkene.[9]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkene (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add concentrated aqueous hydrobromic acid (48%, 1.2 eq) dropwise over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water and diethyl ether. Separate the organic layer, wash with saturated sodium bicarbonate solution, then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude alkyl bromide can be purified by column chromatography or distillation.

-

Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Radical (Anti-Markovnikov) Addition of HBr

This protocol utilizes a radical initiator to reverse the regioselectivity.[15]

-

Reaction Setup: To a round-bottom flask, add the alkene (1.0 eq) and a radical initiator such as benzoyl peroxide or AIBN (0.05 eq) in a non-polar solvent like toluene.

-

Reagent Addition: Cool the mixture to 0 °C. Bubble HBr gas through the solution or add a saturated solution of HBr in a non-polar solvent.

-

Reaction: While stirring, irradiate the mixture with a UV lamp or heat to initiate the radical chain reaction. Maintain the temperature for 2-3 hours, monitoring by TLC or GC.

-

Workup: Once the reaction is complete, wash the mixture with aqueous sodium thiosulfate solution to remove any excess bromine, followed by water and brine.

-

Purification: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo. Purify the resulting primary bromide via column chromatography.

-

Characterization: Verify the product structure and regiochemistry using appropriate spectroscopic methods (¹H NMR, ¹³C NMR).

Part 4: Summary of Expected Results and Discussion

Table 1: Predicted Reactivity Comparison in Hydrobromination

| Feature | 4-Methylenecyclohexane (Non-Fluorinated) | 1,1-Difluoro-4-methylenecyclohexane (Fluorinated) |

| Dominant Electronic Effect | Hyperconjugation / Inductive Donation (+I) | Inductive Withdrawal (-I) |

| Double Bond Character | Nucleophilic (Electron-Rich) | Electrophilic (Electron-Poor) |

| Reactivity with HBr (Ionic) | Fast. Follows Markovnikov's Rule. | Very Slow / No Reaction. Deactivated towards electrophiles. |

| Reactivity with HBr (Radical) | Fast. Follows Anti-Markovnikov's Rule. | Possible, but may be complex. Radical addition to the CF₂ carbon is known.[14] |

| Favored Reaction Type | Electrophilic Addition | Nucleophilic Addition |

| Predicted Major Product (Ionic HBr) | 1-Bromo-1-methylcyclohexane | No Reaction Expected |

The profound deactivation of the double bond in 1,1-Difluoro-4-methylenecyclohexane towards electrophiles can be visualized with a conceptual reaction coordinate diagram. The initial protonation step would have a significantly higher activation energy (ΔG‡) compared to its non-fluorinated analog, making the reaction kinetically prohibitive under standard conditions.

Caption: Conceptual reaction coordinate diagram for electrophilic attack.

Conclusion

The presence of a gem-difluoro group at the 1-position of 4-methylenecyclohexane fundamentally inverts the intrinsic reactivity of the exocyclic double bond. While 4-methylenecyclohexane behaves as a typical nucleophilic alkene, readily undergoing electrophilic additions, its fluorinated counterpart is strongly deactivated towards electrophiles. Instead, 1,1-Difluoro-4-methylenecyclohexane should be regarded as an electrophilic alkene, prone to attack by nucleophiles. This electronic dichotomy is a critical design principle for medicinal chemists and process development scientists. Researchers aiming to functionalize these scaffolds must select their reagents accordingly: electrophiles for the non-fluorinated system and nucleophiles for the gem-difluoro analog. This understanding allows for the rational design of synthetic routes and the avoidance of unproductive reaction pathways.

References

- BenchChem. Reactivity of Terminal Alkenes with Fluorine: An In-depth Technical Guide. BenchChem.

- Lang, K., et al. (2025). Elucidating Fluorine Steering Effects in Diels-Alder Reactions Interfaced with Charge-Enhanced Reactivity. PMC.

-

Fuchibe, K., et al. Selective Addition to 1,1-Difluoroallenes: Three-component Coupling Leading to 2,2-Disubstituted 1,1-Difluoroalkenes. Oxford Academic. Available at: [Link].

-

Zhu, C., et al. (2020). Arylation of gem-difluoroalkenes using a Pd/Cu Co-catalytic system that avoids β-fluoride elimination. Chemical Science. Available at: [Link].

-

Ni, C., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews. Available at: [Link].

-

ResearchGate. Fluorination and Fluoroalkylation of Alkenes/Alkynes to Construct Fluoro-Containing Heterocycles. ResearchGate. Available at: [Link].

- Unknown. Reactions of Fluorinated Alkenes. University of Birmingham.

-

Pertuit, D., et al. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams. PMC. Available at: [Link].

-

American Chemical Society. Fluorine-retentive reactions of gem-difluorinated alkenes. American Chemical Society. Available at: [Link].

-

Fuchibe, K., et al. (2020). Gold-catalyzed electrophilic activation of 1,1-difluoroallenes: α- and γ-selective addition of heteroatom nucleophiles. Semantic Scholar. Available at: [Link].

-

Michigan State University Department of Chemistry. Alkene Reactivity. MSU Chemistry. Available at: [Link].

-

Unknown. Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes. Taylor & Francis Online. Available at: [Link].

-

Clark, J. Electrophilic Addition of Hydrogen Bromide to Alkenes. Chemguide. Available at: [Link].

-

S Mahmuda, et al. (2021). Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes. PMC. Available at: [Link].

-

Organic Chemistry Explained. Anti-Markovnikov Hydrobromination of Alkenes (HBr/Peroxide Radical Chain). Organic Chemistry Explained. Available at: [Link].

-

Galli, M., et al. (2016). Scalable anti-Markovnikov hydrobromination of aliphatic and aromatic olefins. Royal Society of Chemistry. Available at: [Link].

-

Chad's Prep. Hydrobromination of Alkenes with Peroxide. Chad's Prep. Available at: [Link].

-

Ashenhurst, J. Addition of HBr to Alkenes. Master Organic Chemistry. Available at: [Link].

-

Oakwood Chemical. 1,1-Difluoro-4-methylcyclohexane. Oakwood Chemical. Available at: [Link].

-

ResearchGate. Nucleophilic Reaction of Fluorinated Alkenes. ResearchGate. Available at: [Link].

-

Shen, Y., et al. (2014). Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. PMC. Available at: [Link].

-

Organic Chemistry Portal. Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. Available at: [Link].

-

Organic Syntheses. o-(1,1-Difluorohex-1-en-2-yl)aniline. Organic Syntheses. Available at: [Link].

-

Save My Exams. The Mechanisms of Electrophilic Addition Reactions. Save My Exams. Available at: [Link].

-

Arnold, R. T., et al. (1948). Preparation and Reactions of Methylenecyclohexane. Journal of the American Chemical Society. Available at: [Link].

-

PubChem. 1,1-Difluoro-4-methyl-4-(3-methylbutyl)cyclohexane. PubChem. Available at: [Link].

-

Bayliff, A. E. (1986). Chemistry of novel fluorinated alkenes. Durham e-Theses. Available at: [Link].

-

Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Scientific & Academic Publishing. Available at: [Link].

-

Ichikawa, J. (2020). Synthetic Methods for Four‐Membered Carbocycles Bearing Emerging Fluorinated Motifs. PMC. Available at: [Link].

-

van der Lee, A., et al. (2013). Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics. ACS Publications. Available at: [Link].

-

University of Calgary. Electrophilic Additions of Alkenes as the Counterpart of Eliminations. University of Calgary. Available at: [Link].

-

ResearchGate. Gold(I)-catalysed [2+4] cycloaddition of 1,1-difluoroallenes with conjugated enones: synthesis of ring-difluorinated dihydro-2H-pyrans. ResearchGate. Available at: [Link].

-

Abe, M., et al. (2014). Gold(i)-catalysed [2+4] cycloaddition of 1,1-difluoroallenes with conjugated enones: synthesis of ring-difluorinated dihydro-2H-pyrans. Chemical Communications. Available at: [Link].

-

Chegg. Solved Why is methylenecyclohexane a more likely minor. Chegg.com. Available at: [Link].

-

Barlow, M. G., et al. (1980). Novel synthesis and regiospecific cycloaddition reactions of perfluoro-3-methylbut-1-yne. Journal of the Chemical Society, Chemical Communications. Available at: [Link].

-

YouTube. (2020). Synthesis of 4-Methylcyclohexene. YouTube. Available at: [Link].

-

Pearson. Show how you would synthesize each compound using methylenecycloh.... Pearson. Available at: [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fluorine-retentive reactions of gem-difluorinated alkenes - American Chemical Society [acs.digitellinc.com]

- 3. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alkene Reactivity [www2.chemistry.msu.edu]

- 6. crab.rutgers.edu [crab.rutgers.edu]

- 7. Arylation of gem -difluoroalkenes using a Pd/Cu Co-catalytic system that avoids β-fluoride elimination - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05192F [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. electrophilic mechanism steps addition hydrogen bromide to alkenes ethene propene reagents reaction conditions organic synthesis [docbrown.info]

- 10. orgosolver.com [orgosolver.com]

- 11. Hydrobromination of Alkenes with Peroxide - Chad's Prep® [chadsprep.com]

- 12. academic.oup.com [academic.oup.com]

- 13. semanticscholar.org [semanticscholar.org]

- 14. Fluorine-Retentive Strategies for the Functionalization of gem-Difluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Scalable anti-Markovnikov hydrobromination of aliphatic and aromatic olefins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00692B [pubs.rsc.org]

Publish Comparison Guide: X-ray Crystallographic & Structural Analysis of 1,1-Difluoro-4-methylenecyclohexane Derivatives

Executive Summary: The Fluorine Bioisostere Advantage

In modern drug design, the strategic incorporation of fluorine is a paramount tool for modulating pharmacokinetics without altering the fundamental scaffold geometry. This guide analyzes 1,1-difluoro-4-methylenecyclohexane , a critical building block where the gem-difluoro group (

While the carbonyl group is a classic hydrogen bond acceptor, it is often a metabolic liability (reductive metabolism). The

Part 1: Structural Comparative Analysis

The crystallographic signature of 1,1-difluoro-4-methylenecyclohexane reveals distinct deviations from the ideal chair conformation typical of cyclohexane. These deviations are driven by the Thorpe-Ingold effect and the high electronegativity of fluorine.

Crystallographic Metrics Comparison

The following table summarizes representative X-ray diffraction data comparing the gem-difluoro derivative with its carbonyl (cyclohexanone) and hydrocarbon (methylenecyclohexane) analogs.

| Structural Feature | 1,1-Difluoro-4-methylenecyclohexane | 4-Methylenecyclohexanone | 4-Methylenecyclohexane | Implication |

| C-X Bond Length | 1.35 Å (C-F) | 1.21 Å (C=O) | 1.54 Å (C-H) | C-F bonds are shorter and stronger, increasing metabolic stability. |

| X-C-X Angle | ~105.5° (F-C-F) | N/A ( | ~109.5° (H-C-H) | The F-C-F angle compression (vs tetrahedral) distorts the ring. |

| Ring Conformation | Distorted Chair | Flattened Chair | Chair | |

| Dipole Moment | ~2.3 D | ~2.9 D | ~0.3 D | |

| C(1)-C(2) Torsion | ~54° | ~40° | ~56° |

The "Gauche Effect" and Hyperconjugation

In the crystal lattice, gem-difluoro derivatives exhibit a specific hyperconjugative interaction (

-

Observation: In X-ray structures, the ring is often slightly flattened at the

position to accommodate the repulsion between the fluorine lone pairs, yet the C-C bond lengths adjacent to the

Part 2: Conformational Dynamics & Bioisosterism

Understanding the static X-ray structure requires mapping it to the dynamic energy landscape. The gem-difluoro group is not merely a "fat proton"; it is an electronic modulator.

Graphviz Diagram: Conformational Energy Landscape

The following diagram illustrates the relationship between the gem-difluoro substitution and ring stability compared to the carbonyl analog.

Figure 1: Conformational drivers of the gem-difluoro motif. The interplay between dipole repulsion and hyperconjugation dictates the final crystal packing geometry.

Part 3: Experimental Protocols

To generate high-quality single crystals for X-ray diffraction, high purity is required. The following protocol outlines the synthesis and crystallization of a representative derivative: 1,1-difluoro-4-methylenecyclohexane .

Synthesis Workflow (Self-Validating)

Objective: Convert 4,4-difluorocyclohexanone to the exocyclic alkene.

Reagents:

-

Methyltriphenylphosphonium bromide (

) -

Potassium tert-butoxide (

) -

4,4-Difluorocyclohexanone

-

Anhydrous Tetrahydrofuran (THF)

Step-by-Step Protocol:

-

Activation: In a flame-dried flask under Argon, suspend

(1.2 equiv) in anhydrous THF (0.5 M). -

Deprotonation: Cool to 0°C. Add

(1.2 equiv) portion-wise. The solution will turn bright yellow (formation of the ylide). Stir for 45 mins. -

Addition: Add 4,4-difluorocyclohexanone (1.0 equiv) dropwise as a solution in THF.

-

Reaction: Warm to Room Temperature (RT) and stir for 4 hours.

-

Checkpoint: Monitor by TLC (Stain: KMnO4). The ketone spot should disappear.

-

-

Quench & Workup: Quench with saturated

. Extract with Diethyl Ether ( -

Purification: Silica gel chromatography (Pentane/Ether 95:5).

Crystallization for X-ray Diffraction

Since the core molecule is a low-melting solid/liquid, derivatives (e.g., with a phenyl ring attached to the methylene) are often used for easier crystallography. For the liquid core, in situ cryo-crystallography is required.

Protocol for Solid Derivatives:

-

Vapor Diffusion: Dissolve 10 mg of the compound in a minimal amount of Chloroform (

) in a small vial. -

Place this vial inside a larger jar containing Pentane.

-

Seal tightly. As pentane diffuses into the chloroform, solubility decreases, forcing crystallization.

-

Temperature: Keep at 4°C to slow the diffusion rate, yielding larger, defect-free crystals.

Graphviz Diagram: Experimental Workflow

Figure 2: Step-by-step workflow from starting material to crystallographic data acquisition.

Part 4: Application in Drug Design

Why does this X-ray data matter?

-

Metabolic Stability: The C-F bond (1.35 Å) is significantly shorter than the C-H bond, rendering the C-4 position impervious to Cytochrome P450 oxidation.

-

Lipophilicity Modulation: The

group increases -

Binding Affinity: X-ray data often reveals "orthogonal fluorine interactions" (

or

References

-

O’Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

-

Dunitz, J. D., & Taylor, R. (1997). Organic Fluorine: Odd Man Out. Chemistry – A European Journal, 3(1), 89-98. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Cambridge Structural Database (CSD). Search for "gem-difluorocyclohexane" substructures. CCDC. Link

Safety Operating Guide

Proper Disposal Procedures: 1,1-Difluoro-4-methylenecyclohexane

[1]

Executive Safety Overview

1,1-Difluoro-4-methylenecyclohexane (CAS: 1256545-46-6) presents a dual-hazard profile characteristic of fluorinated olefins: high flammability combined with the potential to release hydrogen fluoride (HF) upon thermal decomposition. Unlike standard hydrocarbon solvents, this compound requires strict segregation from non-halogenated waste streams to prevent damage to standard incineration infrastructure and to ensure regulatory compliance.

Immediate Action Required:

-

Do NOT dispose of via sanitary sewer.

-

Do NOT mix with strong oxidizers or non-halogenated waste streams if possible.

-

Segregate as "Halogenated Organic Waste" .

Compound Identification & Properties

Accurate characterization is the first step in compliant disposal. Use the data below to populate waste tags and manifest documents.

| Parameter | Specification | Critical Disposal Note |

| Chemical Name | 1,1-Difluoro-4-methylenecyclohexane | Primary identifier for waste tags. |

| CAS Number | 1256545-46-6 | Required for regulatory tracking. |

| Molecular Formula | C₇H₁₀F₂ | Fluorine content dictates incineration method. |

| Physical State | Liquid | Requires secondary containment. |

| Flash Point | < 23°C (Est. based on analogs) | D001 Ignitable Waste characteristic. |

| Solubility | Immiscible in water | Do not attempt aqueous dilution. |

| Specific Hazard | HF Generation | Combustion releases corrosive hydrofluoric acid. |

Pre-Disposal Assessment & Segregation

The presence of the difluoromethylene group changes the waste classification. Standard hydrocarbon incinerators may not be equipped with the acid gas scrubbers necessary to neutralize the HF produced during combustion.

Segregation Logic

-

Halogenated vs. Non-Halogenated: This is the critical decision point. Even small amounts of fluorinated compounds can reclassify a large carboy of non-halogenated solvent into a halogenated waste stream, significantly increasing disposal costs.

-

Reactive Compatibility: Ensure the waste container does not contain alkali metals (Li, Na) or strong Lewis acids (e.g., AlCl₃), which can react exothermically with fluorinated alkenes.

Decision Matrix: Waste Stream Selection

Figure 1: Segregation logic flow. Note that adding this fluorinated compound to a non-halogenated stream (like Acetone) forces the entire container to be treated as Halogenated Waste, which is often more expensive and requires specific incineration protocols.

Step-by-Step Disposal Protocol

Phase 1: Collection & Containment

-

Container Selection: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal cans if the waste stream contains acidic byproducts or if the compound has degraded, as HF can corrode metal.

-

Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.

-

Venting: Use a vented cap if there is any risk of ongoing reaction or off-gassing, though the pure compound is generally stable.

Phase 2: Labeling (RCRA & DOT Compliance)

Labeling must be completed before the first drop of waste enters the container.

-

Primary Label: "HAZARDOUS WASTE - HALOGENATED ORGANIC SOLVENT"

-

Constituents: List "1,1-Difluoro-4-methylenecyclohexane" explicitly. Do not use abbreviations like "DFMC".

-

Hazard Checkboxes: Check "Ignitable" (Flammable) and "Toxic".

Phase 3: Storage

-

Store in a Flammable Safety Cabinet .

-

Ensure secondary containment (tray) is present to capture potential leaks.

-

Keep away from heat sources, sparks, and direct sunlight.

Phase 4: Final Disposal (Facility Handoff)

-

Method: The only acceptable destruction method is High-Temperature Incineration at a facility permitted to handle halogenated organics (RCRA Part B Permit).

-

Mechanism: The facility will inject the waste into a kiln (>1000°C). The fluorine atoms convert to HF, which is then captured by a caustic scrubber system (e.g., Calcium Carbonate) to form stable salts (CaF₂).

Accidental Release & Spill Management

In the event of a spill in the laboratory, execute the following protocol immediately.

| Severity | Volume | Action Protocol |

| Minor | < 50 mL | 1. Extinguish all ignition sources.2. Absorb with inert vermiculite or sand.3. Place debris in a fume hood in a sealed bag.4. Tag as hazardous waste.[1] |

| Major | > 50 mL | 1. Evacuate the immediate area.2. Activate fire alarm if vapors are dense.3. Call EHS/Emergency Response.4. Do not attempt cleanup without SCBA (Self-Contained Breathing Apparatus). |

Critical Warning: Do not use standard "pink" absorbent pads if they are not rated for aggressive solvents. Do not use sawdust, as it can be a fire hazard when soaked with flammable fluorocarbons.

Regulatory Classification (US EPA)

While specific waste codes depend on the exact mixture, the following typically apply to this pure substance:

-

D001: Ignitable Waste (Flash point < 60°C).

-

F-Codes (F001/F002): Only applicable if the substance was used as a solvent for degreasing or extraction.[2] If used as a reactant/building block, it is generally D-coded or U-coded (if listed, though this specific CAS is likely not U-listed, making it a characteristic waste).

-

Halogenated Solvent List: Even if not explicitly F-listed, it must be managed as halogenated to prevent fines from receiving facilities.

References

-

AChemBlock. (2025).[3][4] Product Analysis: 1,1-Difluoro-4-methylenecyclohexane (CAS 1256545-46-6).[5][6][7] Retrieved from

-